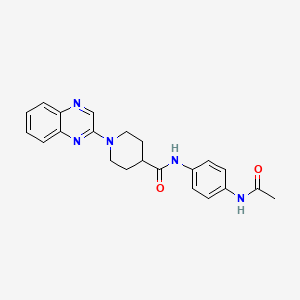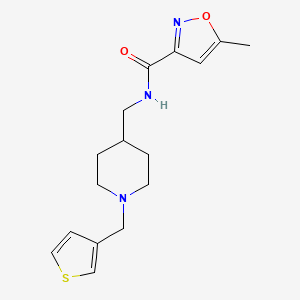![molecular formula C21H23N3O2 B2755647 5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574576-99-0](/img/structure/B2755647.png)
5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and other activities .
Scientific Research Applications
Anti-Cancer Properties
Quinazoline derivatives have demonstrated promising anti-cancer effects. Researchers have investigated their potential as inhibitors of specific kinases involved in cancer cell growth and survival. These compounds may interfere with signaling pathways critical for tumor progression . Further studies are needed to explore their efficacy against specific cancer types.
Anti-Inflammatory Activity
Some quinazoline derivatives exhibit anti-inflammatory properties. These compounds could potentially modulate immune responses and reduce inflammation. Understanding their mechanisms of action and optimizing their structures may lead to novel anti-inflammatory drugs .
Anti-Bacterial Applications
Certain quinazoline derivatives have shown antibacterial activity. Researchers have explored their effectiveness against various bacterial strains. Investigating their mode of action and optimizing their pharmacokinetic properties could contribute to the development of new antibiotics .
Analgesic Effects
Quinazoline compounds have been investigated for their analgesic properties. Understanding their interactions with pain receptors and their potential side effects is crucial for developing effective pain management drugs .
Anti-Viral Potential
Although limited, studies suggest that quinazoline derivatives may have anti-viral activity. Researchers have explored their effects against specific viruses. Further research is needed to uncover their mechanisms and assess their clinical relevance .
Other Applications
Beyond the mentioned fields, quinazoline derivatives have also been studied for their potential in treating tuberculosis, hypertension, obesity, diabetes, and other health conditions. Their diverse biological activities make them intriguing candidates for drug development .
properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-5-7-16(12-14)22-20(25)15-9-10-17-18(13-15)23(2)19-8-3-4-11-24(19)21(17)26/h5-7,9-10,12-13,19H,3-4,8,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLQOSVTDYZACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2755564.png)
![N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2755565.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)


![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
![3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2755580.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755582.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)